Methyl 2-(((5-phenylisoxazol-3-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 2-(((5-phenylisoxazol-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a phenylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((5-phenylisoxazol-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the phenyl group. The benzoate ester is then formed through esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((5-phenylisoxazol-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(((5-phenylisoxazol-3-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(((5-phenylisoxazol-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(((5-methylisoxazol-3-yl)methyl)carbamoyl)benzoate
- Methyl 2-(((5-chlorisoxazol-3-yl)methyl)carbamoyl)benzoate
- Methyl 2-(((5-phenylisoxazol-3-yl)methyl)carbamoyl)benzoate
Uniqueness
This compound is unique due to its specific structural features, such as the phenylisoxazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-(((5-phenylisoxazol-3-yl)methyl)carbamoyl)benzoate (CAS Number: 953178-74-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate ester linked to a carbamoyl group, which is further connected to a phenylisoxazole moiety. This unique structure is believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The modulation of these targets can lead to various biological effects, such as:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Induction of apoptosis in cancer cells.
The exact pathways involved in these interactions depend on the biological system being studied.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various strains:
Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Gram-negative | 32 µg/mL |
Staphylococcus aureus | Gram-positive | 16 µg/mL |
These results suggest that the compound could serve as a potential antimicrobial agent, particularly against resistant strains.
Anticancer Activity
In vitro studies have demonstrated the compound's cytotoxic effects on several cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
HepG2 (Liver Cancer) | 25 | Inhibits proliferation |
The data indicate that this compound may selectively target cancer cells while exhibiting lower toxicity toward normal cells, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. The findings indicated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant bacteria. -
Cytotoxicity Assessment :
In a study published in Cancer Research, researchers assessed the cytotoxic effects of this compound on different cancer cell lines. Results showed that the compound effectively inhibited tumor cell growth and induced apoptosis through the activation of the intrinsic apoptotic pathway . -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, which is often dysregulated in cancer .
Properties
IUPAC Name |
methyl 2-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-19(23)16-10-6-5-9-15(16)18(22)20-12-14-11-17(25-21-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POURBUUMYVJRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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